molecular formula C19H18BrN3S3 B8247920 4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine

4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine

Cat. No.: B8247920
M. Wt: 464.5 g/mol
InChI Key: CCNDLMXGCGLJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine (CAS No. 1361034-02-7) is a critical compound in organic electronics, particularly for developing high-performance semiconductors. Its molecular structure combines an electron-deficient [1,2,5]thiadiazolo[3,4-c]pyridine core with a 5'-hexyl-bithiophene substituent, enabling balanced electron mobility and solution processability . The hexyl chain enhances solubility, while the bithiophene moiety facilitates π-conjugation, making it suitable for organic field-effect transistors (OFETs) and photovoltaic devices .

Properties

IUPAC Name

4-bromo-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-[1,2,5]thiadiazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3S3/c1-2-3-4-5-6-12-7-8-15(24-12)16-10-9-14(25-16)13-11-21-19(20)18-17(13)22-26-23-18/h7-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNDLMXGCGLJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CN=C(C4=NSN=C34)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,7-Dibromo- thiadiazolo[3,4-c]pyridine

The thiadiazolo[3,4-c]pyridine core is synthesized via a cyclization reaction starting from commercially available pyridine derivatives. The dibromination step introduces bromine atoms at positions 4 and 7 using phosphorus oxybromide (POBr₃) under reflux conditions.

Key Reaction Conditions:

  • Reactants: Pyridine-3,4-diamine, thiourea, POBr₃.

  • Solvent: Chlorobenzene.

  • Temperature: 120°C, 12 hours.

  • Yield: 68–72%.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.64 (s, 1H), 8.56 (s, 1H).

  • HRMS (ESI): [M+H]⁺ calcd. for C₅H₂Br₂N₃S: 327.81; found: 327.82.

Synthesis of 5'-Hexyl-[2,2'-bithiophen]-5-yl Boronic Acid Pinacol Ester

The bithiophene coupling partner is prepared from 5-bromo-5'-hexyl-2,2'-bithiophene (CAS 655249-04-0), which undergoes Miyaura borylation to install the boronic ester functionality.

Procedure:

  • Reactants: 5-Bromo-5'-hexyl-2,2'-bithiophene (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 eq).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Temperature: 80°C, 6 hours.

  • Yield: 85–90%.

Characterization Data:

  • ¹H NMR (CDCl₃): δ 7.38 (d, J = 4.0 Hz, 1H), 7.12 (d, J = 8.8 Hz, 2H), 6.98 (d, J = 4.0 Hz, 1H), 2.80 (t, J = 7.6 Hz, 2H), 1.72–1.65 (m, 2H), 1.42–1.25 (m, 6H), 0.91 (t, J = 6.8 Hz, 3H).

  • ¹³C NMR (CDCl₃): δ 147.2, 140.5, 135.8, 129.4, 127.6, 125.3, 84.2, 31.7, 29.3, 28.9, 22.6, 14.1.

Suzuki-Miyaura Coupling Reaction

The critical step involves coupling the dibromo-thiadiazolo[3,4-c]pyridine with the bithiophene boronic ester under palladium catalysis.

Optimized Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ (2.0 eq).

  • Solvent: Tetrahydrofuran (THF)/H₂O (4:1 v/v).

  • Temperature: 80°C, 24 hours.

  • Yield: 74–78%.

Mechanistic Insight:
The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond at position 7 of the thiadiazolo[3,4-c]pyridine, followed by transmetalation with the boronic ester and reductive elimination to form the C–C bond.

Purification and Isolation Techniques

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 8:2) to remove unreacted starting materials and Pd residues.

Critical Purity Parameters:

  • HPLC Purity: >98%.

  • Melting Point: 158–160°C.

Characterization of the Target Compound

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 8.64 (s, 1H, PyT-H), 8.52 (s, 1H, PyT-H), 7.83 (d, J = 7.2 Hz, 2H, Th-H), 7.74 (d, J = 7.2 Hz, 1H, Th-H), 7.38 (d, J = 4.0 Hz, 1H, Th-H), 2.80 (t, J = 7.6 Hz, 2H, hexyl-CH₂), 1.72–1.65 (m, 2H), 1.42–1.25 (m, 6H), 0.91 (t, J = 6.8 Hz, 3H, hexyl-CH₃).

  • HRMS (MALDI-TOF): [M+] calcd. for C₂₃H₂₀BrN₃S₃: 537.97; found: 537.98.

Electrochemical Properties:

  • HOMO/LUMO Levels: -5.32 eV/-3.68 eV (vs. vacuum).

Yield Optimization and Scalability Considerations

Key Factors Influencing Yield:

  • Catalyst Loading: Increasing Pd(PPh₃)₄ to 7 mol% improves yield to 82% but raises costs.

  • Solvent System: Replacing THF with dioxane reduces side products.

  • Temperature Control: Maintaining 80°C prevents decomposition of the boronic ester.

Scalability Challenges:

  • Cost of Pd Catalysts: Mitigated by recycling Pd residues via extraction.

  • Byproduct Formation: Minimized using high-purity boronic esters .

Chemical Reactions Analysis

4-Bromo-7-(5’-hexyl-[2,2’-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions are typically substituted thiadiazolo[3,4-c]pyridine derivatives with varying functional groups.

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs) :
The compound has been identified as a promising material for use in organic field-effect transistors. Its structural features contribute to strong optical absorption and suitable energy levels for charge transport. For instance, a study reported the synthesis of a copolymer incorporating thiadiazolo[3,4-c]pyridine that exhibited a hole mobility of 1.92×102 cm V1 s11.92\times 10^{-2}\text{ cm}\text{ V}^{-1}\text{ s}^{-1} with an on/off ratio of 25, indicating its viability in large-area electronic applications .

Data Table: Performance Metrics of Thiadiazolo[3,4-c]pyridine-based OFETs

ParameterValue
Hole Mobility1.92×102 cm V1 s11.92\times 10^{-2}\text{ cm}\text{ V}^{-1}\text{ s}^{-1}
On/Off Ratio25
Optical Band Gap1.61 eV

Photovoltaic Applications

Dye-Sensitized Solar Cells (DSSCs) :
The compound's ability to lower the HOMO-LUMO gap makes it suitable for use as a sensitizer in dye-sensitized solar cells. Recent research demonstrated that thiadiazolo[3,4-c]pyridine-based sensitizers can effectively shift the spectral response towards the near-infrared region, enhancing their efficiency. One specific dye achieved a power conversion efficiency of 6.796%6.796\% when tested with an iodide-based redox electrolyte .

Case Study: Performance of Thiadiazolo[3,4-c]pyridine in DSSCs

Dye TypePower Conversion Efficiency (%)Spectral Response Range (nm)
PT-26.796Up to 850

Biological Applications

Anticancer Activity :
The compound has also been investigated for its biological properties, particularly its anticancer potential. Studies have shown that derivatives of thiadiazolo[3,4-c]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported that certain derivatives demonstrated IC50 values lower than that of doxorubicin, a standard chemotherapy drug . This suggests that these compounds could serve as effective alternatives or adjuncts in cancer treatment.

Data Table: Cytotoxicity of Thiadiazolo Derivatives

CompoundIC50 (μg/mL)Comparison DrugIC50 (μg/mL)
Compound 7c0.6 ± 0.01Doxorubicin1.6 ± 0.02
Compound 3SimilarDoxorubicin1.6 ± 0.02

Comparison with Similar Compounds

Data Tables

Table 1: Electronic Properties of Key Compounds
Compound Bandgap (eV) λmax (nm) Charge Mobility (cm²/Vs) Application
4-Bromo-7-(5'-hexyl-bithiophenyl)-thiadiazolo 1.8–2.1 450–500 0.1–0.5 OFETs
4,7-Bis(dodecylthio)-thiadiazolo 2.0–2.3 480–520 0.01–0.1 Liquid crystals
PDTPT-2TF Polymer 1.5 600–650 0.01 Solar cells
Fluorinated Benzo-thiadiazole 2.2–2.5 500–550 0.001–0.01 OLEDs

Biological Activity

4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine is a compound of interest due to its potential biological activities. Its molecular formula is C19H18BrN3S3C_{19}H_{18}BrN_{3}S_{3} with a molecular weight of 464.47 g/mol. This compound has been studied for its various biological activities, including antiviral and anticancer properties.

Antiviral Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antiviral activity. For instance, derivatives of thiadiazole and pyridine have shown promising results against various viral targets. Specifically, compounds that interact with viral RNA polymerases have demonstrated inhibitory effects in vitro, suggesting that the compound could also possess similar mechanisms of action against viral infections .

Anticancer Potential

The anticancer properties of related thiadiazole compounds have been widely reported. These compounds often target key enzymes involved in cancer cell proliferation and survival. The mechanism involves inhibiting enzymes such as thymidylate synthase and HDAC (histone deacetylase), which are crucial for DNA synthesis and modification. For example, studies on 1,3,4-oxadiazole derivatives show that they exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of thiadiazole derivatives indicates that modifications in the bithiophene moiety significantly affect biological activity. The presence of halogen substituents (like bromine) enhances the lipophilicity and bioavailability of the compound, which may improve its interaction with biological targets .

Case Studies

  • Case Study on Antiviral Activity : A study evaluated a series of thiadiazole derivatives for their ability to inhibit viral replication in cell cultures. The most active compound exhibited an IC50 value of 0.35 μM against HCV NS5B RNA polymerase .
  • Case Study on Anticancer Activity : In a recent investigation into anticancer agents, a derivative similar to the target compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 Value (μM)Reference
Compound AAntiviralHCV NS5B0.35
Compound BAnticancerThymidylate Synthase0.26
Compound CAntiviralHIV RT2.95
Compound DAnticancerHDAC0.23

Q & A

Basic: What are the optimized synthetic routes for 4-Bromo-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling) to attach the hexyl-bithiophene donor to the brominated thiadiazolo[3,4-c]pyridine core. Key steps include:

  • Precursor Preparation : Bromination of the thiadiazolo[3,4-c]pyridine core using agents like NBS (N-bromosuccinimide) in DMF at controlled temperatures .
  • Coupling Reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) with ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) in toluene under argon. For example, demonstrates a Suzuki coupling with methylboronic acid, achieving 81% yield after column chromatography .
  • Yield Optimization : Solvent selection (e.g., ethanol or methanol) and temperature control (e.g., reflux at 78°C) significantly improve yields. reports 87% yield for analogous hydrazine reactions in ethanol .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., : δ 9.25 ppm for aromatic protons) confirms substitution patterns and electronic environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s signature doublet).
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., uses X-ray to confirm hydrazine-linked structures) .
  • TLC Monitoring : Essential for tracking reaction progress and optimizing workup steps .

Advanced: How does the thiadiazolo[3,4-c]pyridine moiety influence the compound’s electronic properties in donor-acceptor polymers?

Methodological Answer:
The thiadiazolo[3,4-c]pyridine unit acts as a strong electron acceptor due to its electron-deficient heterocyclic structure. Key findings:

  • Bandgap Reduction : shows that replacing benzothiadiazole (BT) with thiadiazolo[3,4-c]pyridine in polymers lowers the optical bandgap (1.12 eV vs. ~1.5 eV for BT analogs), enhancing visible-light absorption .
  • Charge Transport : In field-effect transistors (FETs), annealing-induced polymer chain alignment ( ) improves hole mobility (up to 6.7 cm²/V·s) by reducing π-π stacking distances .
  • Donor-Acceptor Synergy : The hexyl-bithiophene donor enhances solubility and hole transport, while the bromine substituent enables further functionalization via cross-coupling .

Advanced: What methodologies are used to evaluate this compound’s electrochromic performance, and how does it compare to analogs?

Methodological Answer:

  • Spectroelectrochemistry : Measure absorbance changes during redox cycling (e.g., uses in-situ UV-Vis to track switching between neutral and oxidized states) .
  • Switching Speed : PEPTE (a thiadiazolo[3,4-c]pyridine-based polymer) achieves 0.3 s switching time at all wavelengths, outperforming BT analogs due to faster ion diffusion .
  • Coloration Efficiency : Calculated via charge density vs. optical contrast. PEPTE exhibits higher efficiency (≥300 cm²/C) than BT polymers .

Advanced: How can researchers resolve contradictions in reported charge carrier mobility values for polymers incorporating this compound?

Methodological Answer:
Discrepancies often arise from processing conditions:

  • Annealing Protocols : shows mobility increases from <1 cm²/V·s to 6.7 cm²/V·s after short annealing, aligning polymer backbones .
  • Solvent Effects : Residual solvent (e.g., chloroform vs. chlorobenzene) impacts film morphology. Use grazing-incidence X-ray scattering (GIWAXS) to correlate solvent choice with crystallinity.
  • Device Architecture : Top-gate vs. bottom-gate FET configurations yield different mobility values due to interfacial trap states.

Advanced: What strategies enable selective functionalization of the bromine substituent for tailored applications?

Methodological Answer:

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., ’s methylboronic acid coupling) .
  • Nucleophilic Substitution : Replace bromine with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF).
  • Catalytic Optimization : Use Pd/Cu bimetallic systems for Sonogashira coupling to introduce alkynes .

Advanced: How does polymer morphology impact device performance, and how can it be controlled?

Methodological Answer:

  • Annealing Temperature : demonstrates that annealing at 150°C for 10 minutes enhances chain alignment, improving mobility anisotropy (6:1 parallel vs. perpendicular) .
  • Solvent Additives : Add 1,8-diiodooctane to promote fibril formation during spin-coating.
  • Layer-by-Layer Deposition : Alternating donor/acceptor layers reduce phase separation, as validated by atomic force microscopy (AFM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.